N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC14807662
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O2S |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H17N5O2S/c1-24-12-7-5-11(6-8-12)9-18-16(23)15-13-3-2-4-14(13)25-17(15)22-10-19-20-21-22/h5-8,10H,2-4,9H2,1H3,(H,18,23) |
| Standard InChI Key | HWUZWFAKLIYEFP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a cyclopentathiophene backbone fused with a tetrazole ring at the 2-position and a methoxybenzylcarboxamide group at the 3-position. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
| Molecular Formula | |
| Molecular Weight | 355.4 g/mol |
| PubChem CID | 49653831 |
The tetrazole ring contributes to hydrogen-bonding capabilities, while the methoxybenzyl group enhances lipophilicity, critical for membrane permeability.
Spectroscopic Data
Infrared (IR) spectroscopy reveals absorption bands at 3309 cm (N–H stretch) and 1670 cm (C=O stretch), consistent with carboxamide functionalities . Nuclear magnetic resonance (NMR) data show distinct signals for the methoxybenzyl protons ( 3.81 ppm, singlet) and tetrazole protons ( 7.54 ppm, singlet) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step reactions starting from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1) :
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Tetrazole Ring Formation:
Compound 1 reacts with triethyl orthoformate and sodium azide in glacial acetic acid to form ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2) . -
Carboxamide Derivatization:
Intermediate 2 undergoes aminolysis with 4-methoxybenzylamine in tetrahydrofuran (THF) to yield the final product. Purification via high-performance liquid chromatography (HPLC) achieves >95% purity.
Reaction Conditions and Challenges
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Temperature: Tetrazole formation requires reflux at 80°C for 12 hours .
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Catalysts: Sodium azide acts as a nucleophile, while acetic acid protonates intermediates .
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Byproducts: Unreacted azide residues necessitate careful quenching to avoid explosive hazards.
Biological Activity and Mechanisms
| Compound | MCF-7 IC (μM) | HCT-116 IC (μM) |
|---|---|---|
| 10b | 19.4 ± 0.22 | 22.1 ± 0.18 |
| 10e | 14.5 ± 0.30 | 17.9 ± 0.25 |
| Doxorubicin | 40.0 ± 3.9 | 35.0 ± 2.8 |
The methoxybenzyl group enhances DNA intercalation, while the tetrazole ring inhibits topoisomerase II .
Antimicrobial Effects
Preliminary studies suggest activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The carboxamide moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins.
Pharmacological Evaluation
ADME Profiling
In silico predictions using SwissADME indicate:
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Absorption: High gastrointestinal absorption (95%) due to logP = 2.8 .
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Metabolism: CYP3A4-mediated oxidation of the methoxybenzyl group .
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Excretion: Renal clearance (70%) predominates over hepatic .
Molecular Docking Studies
Docking against epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) reveals:
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EGFR: Binding energy = -9.2 kcal/mol; hydrogen bonds with Met793 and Lys745 .
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PI3K: Binding energy = -8.7 kcal/mol; hydrophobic interactions with Val848 .
Applications and Future Directions
Therapeutic Development
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Oncology: Phase I trials for analogs are underway, focusing on dose-limiting toxicities.
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Antibiotics: Derivative libraries are being screened for MRSA activity.
Material Science
The tetrazole ring’s photoluminescence properties enable applications in organic light-emitting diodes (OLEDs).
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